![molecular formula C11H15NO2 B14306870 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- CAS No. 112338-04-2](/img/structure/B14306870.png)
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is an organic compound with a complex structure that includes a cyclohexanedione core and a dimethylamino-propenylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- typically involves the following steps:
-
Formation of the Cyclohexanedione Core: : The cyclohexanedione core can be synthesized through the hydrogenation of resorcinol. This reaction is typically carried out under high pressure with a suitable catalyst such as palladium on carbon.
C6H4(OH)2+H2→C6H8O2
-
Introduction of the Dimethylamino-Propenylidene Group: : The next step involves the condensation of the cyclohexanedione with a dimethylamino-propenylidene precursor. This reaction is usually performed under basic conditions, using a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Chemical Reactivity: The presence of the dimethylamino-propenylidene group can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: The parent compound without the dimethylamino-propenylidene group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis.
Cyclohexane-1,3-dione Oxime Ethers: Used as herbicides.
Uniqueness
1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]- is unique due to the presence of the dimethylamino-propenylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
112338-04-2 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-[3-(dimethylamino)prop-2-enylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C11H15NO2/c1-12(2)8-4-5-9-10(13)6-3-7-11(9)14/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
NTATWNGYBCNGDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C1C(=O)CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


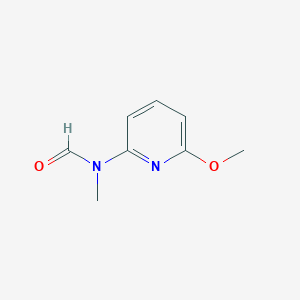
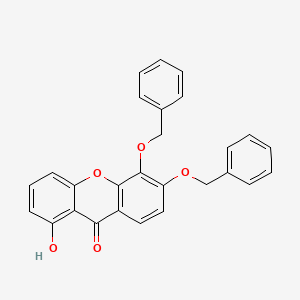



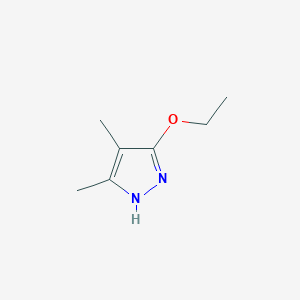

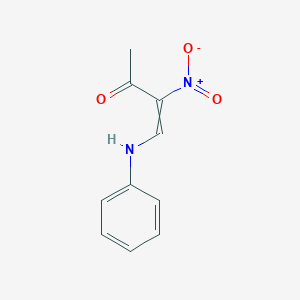
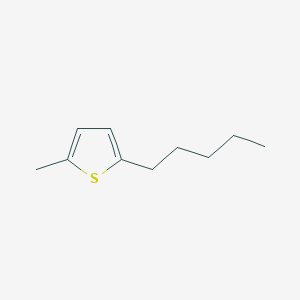
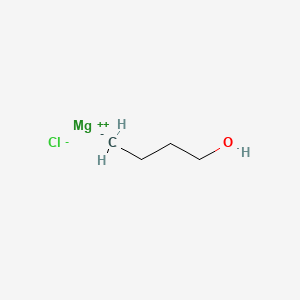
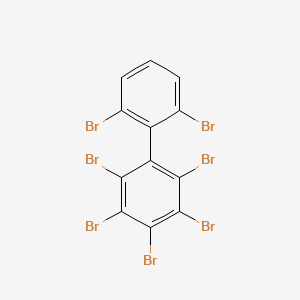
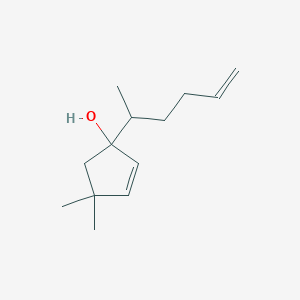
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
